molecular formula C14H12Cl3N3O3S B11954583 N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide

N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide

Cat. No.: B11954583
M. Wt: 408.7 g/mol
InChI Key: CSBQQUZWNFTBOD-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a carboxamide group, and a thiourea derivative

Properties

Molecular Formula

C14H12Cl3N3O3S

Molecular Weight

408.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(3-hydroxyphenyl)carbamothioylamino]ethyl]furan-2-carboxamide

InChI

InChI=1S/C14H12Cl3N3O3S/c15-14(16,17)12(19-11(22)10-5-2-6-23-10)20-13(24)18-8-3-1-4-9(21)7-8/h1-7,12,21H,(H,19,22)(H2,18,20,24)

InChI Key

CSBQQUZWNFTBOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and the thiourea derivative makes it particularly versatile for various applications in scientific research .

Biological Activity

The compound N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide is a complex organic molecule with potential biological applications. Its unique structure, which includes a trichloromethyl group, a hydroxyphenyl group, and a carbamothioyl group, suggests diverse pharmacological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H16Cl3N3O2SC_{17}H_{16}Cl_3N_3O_2S, with a molecular weight of 432.7 g/mol. The IUPAC name reflects its complex structure:

  • IUPAC Name : 2-methyl-N-[2,2,2-trichloro-1-[(3-hydroxyphenyl)carbamothioylamino]ethyl]benzamide

Structural Features

FeatureDescription
Trichloromethyl Group Enhances lipophilicity and potential bioactivity
Hydroxyphenyl Group May contribute to receptor binding and specificity
Carbamothioyl Group Implicated in enzyme inhibition and biological activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trichloromethyl and hydroxyphenyl groups are crucial for binding affinity and specificity. Preliminary studies suggest that it may function as an enzyme inhibitor or modulate receptor activity.

Therapeutic Potential

Research indicates that this compound has potential applications in various therapeutic areas:

  • Anti-inflammatory Activity : The compound has been explored for its ability to inhibit inflammatory pathways.
  • Anticancer Activity : Initial studies suggest it may exhibit cytotoxic effects against certain cancer cell lines.
  • Enzyme Inhibition : It shows promise as a potential inhibitor of specific enzymes involved in disease processes.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound exhibited an IC50 value indicating significant cytotoxicity at low concentrations. Further investigation revealed that it induced apoptosis through the mitochondrial pathway.
  • Enzyme Interaction Studies : Research indicated that the compound effectively inhibited key enzymes involved in inflammatory responses, suggesting its utility in treating inflammatory diseases.
  • Pharmacological Evaluation : In animal models, the compound showed reduced markers of inflammation and tumor growth, supporting its potential therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityUnique Features
2-methyl-N-(2,2,2-trichloro-1-(diethylamino)ethyl)benzamideModerate anti-inflammatory effectsLacks hydroxyphenyl group
3-Nitro-N-[2,2,2-trichloro-1-{[(2-hydroxyphenyl)amino]}]benzamideAnticancer propertiesContains nitro group

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